2,2,4,5-Tetrahydroxycyclopent-4-ene-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,4,5-Tetrahydroxycyclopent-4-ene-1,3-dione is an organic compound characterized by a cyclopentene ring with four hydroxyl groups and two ketone groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4,5-Tetrahydroxycyclopent-4-ene-1,3-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable dione with a hydroxylating agent to introduce the hydroxyl groups at the desired positions. The reaction conditions often require specific temperatures and catalysts to ensure the correct formation of the cyclopentene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
2,2,4,5-Tetrahydroxycyclopent-4-ene-1,3-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The ketone groups can be reduced to hydroxyl groups, leading to the formation of polyols.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diketones or carboxylic acids, while reduction may produce polyols.
Scientific Research Applications
2,2,4,5-Tetrahydroxycyclopent-4-ene-1,3-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism by which 2,2,4,5-Tetrahydroxycyclopent-4-ene-1,3-dione exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydroxyl and ketone groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. The compound may also participate in redox reactions, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
Cyclopentane-1,3-dione: Lacks the hydroxyl groups, making it less reactive in certain chemical reactions.
2,2,4,4-Tetramethylcyclobutane-1,3-diol: Similar in having multiple hydroxyl groups but differs in the ring structure and substitution pattern.
Uniqueness
2,2,4,5-Tetrahydroxycyclopent-4-ene-1,3-dione is unique due to the specific arrangement of hydroxyl and ketone groups on the cyclopentene ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
63056-19-9 |
---|---|
Molecular Formula |
C5H4O6 |
Molecular Weight |
160.08 g/mol |
IUPAC Name |
2,2,4,5-tetrahydroxycyclopent-4-ene-1,3-dione |
InChI |
InChI=1S/C5H4O6/c6-1-2(7)4(9)5(10,11)3(1)8/h6-7,10-11H |
InChI Key |
AQALYTOCMPVPTR-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(C(=O)C(C1=O)(O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.